![molecular formula C18H16Cl2N4S B4720699 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4720699.png)
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea
Overview
Description
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of specific enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea has been shown to have unique biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea in lab experiments is its high purity and efficiency of synthesis. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea. One direction is to further investigate the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, this compound could be studied for its potential applications in treating other diseases, such as neurodegenerative diseases. Finally, the synthesis method of this compound could be optimized to increase efficiency and yield.
In conclusion, N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea is a chemical compound that has shown potential applications in various fields of scientific research. This compound is synthesized using a specific method and has unique biochemical and physiological effects. Further research is needed to better understand the mechanism of action of this compound and its potential applications in treating various diseases.
Scientific Research Applications
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-methylphenyl)thiourea has shown potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models.
properties
IUPAC Name |
1-(1-benzyl-4-chloropyrazol-3-yl)-3-(3-chloro-4-methylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-7-8-14(9-15(12)19)21-18(25)22-17-16(20)11-24(23-17)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDLHWMELYHWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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